molecular formula C4H2F3N3O2 B7784221 6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 4803-08-1

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B7784221
CAS No.: 4803-08-1
M. Wt: 181.07 g/mol
InChI Key: AJDNGVATLBEZTH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the triazine ring, which imparts unique chemical and physical properties. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with trifluoromethyl-containing reagents under controlled conditions. One common method involves the nucleophilic substitution of cyanuric chloride with trifluoromethylamine, followed by cyclization to form the triazine ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 6-(Trifluoromethyl)-1,2,4-triazine

Properties

IUPAC Name

6-(trifluoromethyl)-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)1-2(11)8-3(12)10-9-1/h(H2,8,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDNGVATLBEZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345164
Record name ST039299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4803-08-1
Record name ST039299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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